Increased Lipophilicity (XLogP3) of 2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine vs. Non-Phenyl Analogs
The presence of both a phenyl and a methyl group significantly increases the compound's computed lipophilicity. The target compound exhibits an XLogP3 of 2.2 [1]. This represents a substantial increase compared to the unsubstituted 6-nitropyrazolo[1,5-a]pyrimidine (XLogP3 = 0.2) [2] and a moderate increase relative to the 3-phenyl analog (XLogP3 = 2.0) [3], which lacks the 2-methyl group.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 6-Nitropyrazolo[1,5-a]pyrimidine: 0.2; 3-Phenylpyrazolo[1,5-a]pyrimidine: 2.0 |
| Quantified Difference | +2.0 vs. 6-nitro analog; +0.2 vs. 3-phenyl analog |
| Conditions | In silico prediction (PubChem computed property) |
Why This Matters
Higher lipophilicity can influence membrane permeability and solubility, which are critical parameters for applications in cell-based assays and medicinal chemistry.
- [1] PubChem. (2025). 2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine. CID 19916060. View Source
- [2] PubChem. (2025). 6-Nitropyrazolo[1,5-a]pyrimidine. CID 289981. View Source
- [3] PubChem. (2025). 3-Phenylpyrazolo[1,5-a]pyrimidine. CID 9877629. View Source
